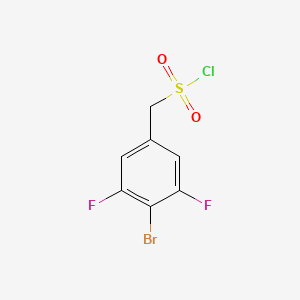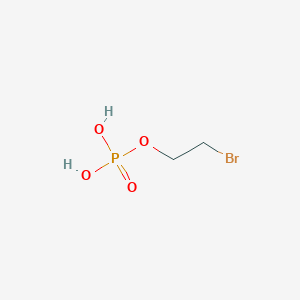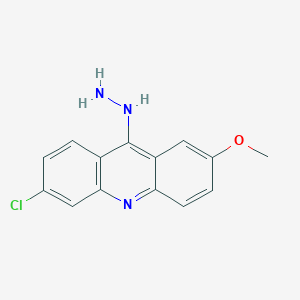
6-Chloro-9-hydrazinyl-2-methoxyacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-hydrazinyl-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their diverse biological activities and applications in various scientific fields. This compound is characterized by the presence of a chloro group at the 6th position, a hydrazinyl group at the 9th position, and a methoxy group at the 2nd position on the acridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-hydrazinyl-2-methoxyacridine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with hydrazine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution of the chloro group at the 9th position with the hydrazinyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-hydrazinyl-2-methoxyacridine undergoes several types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-hydrazinyl-2-methoxyacridine has several scientific research applications:
Biology: Acts as a fluorescent probe for studying cellular processes and pH changes within biological systems.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-hydrazinyl-2-methoxyacridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Similar structure but with an amino group instead of a hydrazinyl group.
6,9-Dichloro-2-methoxyacridine: Precursor compound with two chloro groups.
9-Hydrazinylacridine: Lacks the methoxy group at the 2nd position.
Uniqueness
6-Chloro-9-hydrazinyl-2-methoxyacridine is unique due to the presence of both the hydrazinyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various scientific applications .
Eigenschaften
CAS-Nummer |
98570-61-7 |
|---|---|
Molekularformel |
C14H12ClN3O |
Molekulargewicht |
273.72 g/mol |
IUPAC-Name |
(6-chloro-2-methoxyacridin-9-yl)hydrazine |
InChI |
InChI=1S/C14H12ClN3O/c1-19-9-3-5-12-11(7-9)14(18-16)10-4-2-8(15)6-13(10)17-12/h2-7H,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
AITCJBIBMBHMLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


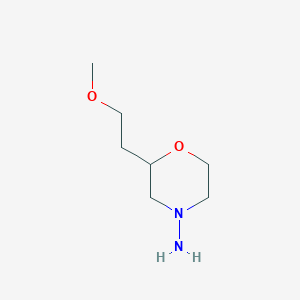
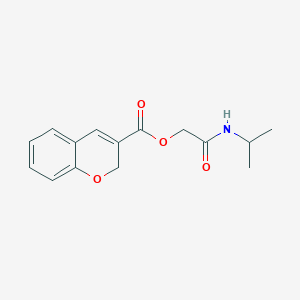
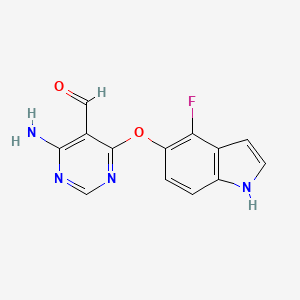
![trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B15216007.png)
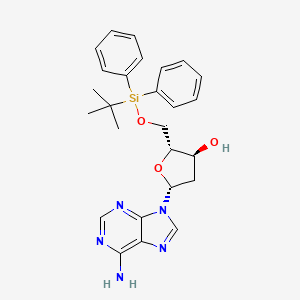
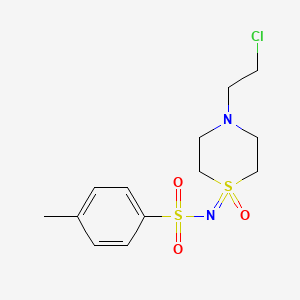

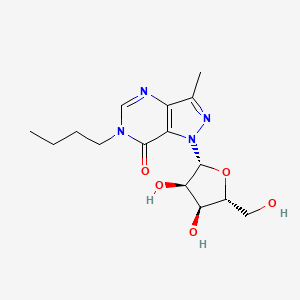
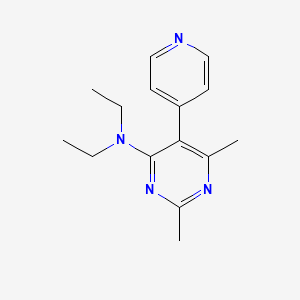
![N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15216061.png)
